Pamamycin 649B -

Pamamycin 649B

Catalog Number: EVT-1588547
CAS Number:
Molecular Formula: C38H67NO7
Molecular Weight: 649.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Pamamycin 649B is a natural product found in Streptomyces alboniger with data available.
Overview

Pamamycin 649B is a macrodiolide antibiotic that exhibits significant antibacterial activity. It belongs to a class of compounds known as pamamycins, which are derived from polyketide biosynthesis. Pamamycin 649B is notable for its complex molecular structure and potential therapeutic applications, particularly in combating antibiotic-resistant bacterial strains.

Source and Classification

Pamamycin 649B is produced by certain strains of microorganisms, specifically actinomycetes. The classification of pamamycin compounds typically falls under the category of natural products, specifically secondary metabolites with antibiotic properties. These compounds are part of a larger family of macrodiolides, which are characterized by their cyclic ester structures formed from the condensation of hydroxy acids.

Synthesis Analysis

The total synthesis of pamamycin 649B was first reported using a sultone methodology, which involves several key steps:

  1. Fragment Construction: The larger hydroxy acid fragment was synthesized through a domino elimination and alkoxide-directed 1,6-addition reaction of ethyllithium to sultones derived from an intramolecular Diels-Alder reaction involving furan-containing vinylsulfonates.
  2. Esterification and Cyclization: An intermolecular Yamaguchi esterification was performed to join the two hydroxy acid building blocks, followed by a Yamaguchi cyclization to form the target macrocycle.
  3. Final Lactonization: The final step involved lactonization to create the ester linkage between specific carbon and oxygen atoms, which resulted in complete epimerization of one fragment, allowing for a more efficient synthesis process using the more readily available epimeric form .
Molecular Structure Analysis

Pamamycin 649B features a complex molecular structure characterized by its macrodiolide framework. The specific arrangement of functional groups contributes to its biological activity. The molecular formula for pamamycin 649B is C22H38O6C_{22}H_{38}O_{6}, and its structure includes multiple stereocenters, which are crucial for its interaction with biological targets.

Structural Data

  • Molecular Weight: Approximately 398.54 g/mol
  • Chemical Formula: C22H38O6C_{22}H_{38}O_{6}
  • Key Functional Groups: Hydroxy groups, ester linkages
Chemical Reactions Analysis

The chemical reactivity of pamamycin 649B is primarily governed by its functional groups. Key reactions include:

  • Esterification: The formation of ester bonds during synthesis is critical for constructing the macrocyclic structure.
  • Hydrolysis: Pamamycin can undergo hydrolysis to yield various derivatives with differing biological activities.
  • Biochemical Modifications: Recombinant microorganisms can modify pamamycin through enzymatic reactions to produce variants like pamamycin 607 and pamamycin 621 .
Mechanism of Action

Pamamycin 649B exerts its antibacterial effects through interference with bacterial cell wall synthesis. The exact mechanism involves:

  1. Binding to Target Enzymes: Pamamycin binds to specific enzymes involved in peptidoglycan synthesis, disrupting the integrity of the bacterial cell wall.
  2. Induction of Cell Lysis: This disruption leads to cell lysis and death, particularly effective against Gram-positive bacteria.
  3. Potential Resistance Mechanisms: Some bacteria may develop resistance through enzymatic modification or efflux mechanisms.
Physical and Chemical Properties Analysis

Pamamycin 649B possesses several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents but has limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range for similar compounds.

Relevant Data

  • Appearance: Typically appears as a white to off-white solid.
  • pH Stability Range: Generally stable between pH 5 to 7.
Applications

Pamamycin 649B has several scientific applications:

  • Antibiotic Research: Investigated for its potential use in treating infections caused by antibiotic-resistant bacteria.
  • Pharmaceutical Development: Used as a lead compound for developing new antibiotics and modifying its structure to enhance efficacy and reduce toxicity.
  • Biochemical Studies: Serves as a model compound for studying polyketide biosynthesis pathways and mechanisms of action against bacterial pathogens .
Biosynthetic Pathways and Gene Cluster Architecture of Pamamycin 649B

Genomic Organization of the pam Biosynthetic Gene Cluster (BGC) in Streptomyces alboniger

The pamamycin 649B biosynthetic gene cluster (pam BGC) spans 23.4 kb in Streptomyces alboniger ATCC 12461 and comprises 20 open reading frames organized into three core operons responsible for polyketide assembly, modification, and resistance. The cluster's architecture features:

  • Core biosynthetic genes: Two modular polyketide synthase (PKS) systems encoded by pamA (ketoacyl-ACP synthase II) and pamF (ketoacyl-ACP synthase II) operons, which assemble the large (L) and small (S) hydroxy acid subunits of pamamycins [9].
  • Ancillary genes: pamL (hydroxy acid CoA ligase) activates hydroxy acid precursors for macrodiolide formation, while pamW (drug resistance transporter) and pamH (metal-dependent hydrolase) confer self-resistance by exporting and hydrolyzing pamamycins [7] [9].
  • Regulatory elements: pamR1 (LuxR-family regulator) and pamR2 (TetR-family regulator) flank the cluster and modulate gene expression in response to environmental cues [9].

Table 1: Core Genes in the Pamamycin 649B Biosynthetic Cluster

GeneProtein FunctionPolyketide Module Role
pamAKetoacyl-ACP synthase IIL-chain elongation
pamFKetoacyl-ACP synthase IIS-chain elongation
pamLHydroxy acid CoA ligaseMacrodiolide cyclization
pamCAcyl-carrier proteinExtender unit loading
pamWDrug resistance transporterEfflux pump
pamHMetal-dependent hydrolaseAntibiotic inactivation

Transcriptional Regulation and Operon Dynamics in Pamamycin Biosynthesis

Transcriptional control of pamamycin 649B production involves coordinated operon expression:

  • Operon structure: The pamA operon (pamA,B,D,E,O,K,J,M,N,L,H) and pamF operon (pamF,G,C) are transcribed divergently, with their promoter regions governing the stoichiometry of PKS components [1] [7]. Balanced expression of these operons is critical for efficient chain elongation; imbalances lead to truncated byproducts or reduced titers.
  • Promoter engineering: Replacement of native promoters with synthetic ermEp1 variants increased pamamycin 649B yields 4-fold by optimizing transcription of pamA and pamF operons. Random spacer sequence libraries identified promoter combinations that shift production toward high-molecular-weight derivatives [1] [7].
  • Resistance coupling: The pamS-pamW resistance operon is co-transcribed with biosynthetic genes, ensuring self-protection during antibiotic production. Overexpression of pamW in heterologous hosts (S. albus) enhanced tolerance and increased pamamycin 649B titers by 30% [7].

Role of Polyketide Synthase (PKS) Modules in Chain Elongation and Modular Assembly

Pamamycin 649B biosynthesis employs atypical trans-acyltransferase PKS systems with substrate-flexible modules:

  • Standalone ketosynthases: Unlike modular PKSs, discrete ketosynthases (e.g., PamA, PamF) iteratively load extender units onto acyl-carrier proteins (PamC). This system enables promiscuous incorporation of malonyl-CoA, methylmalonyl-CoA, and ethylmalonyl-CoA, generating alkyl chain diversity [6] [9].
  • Chain length determination: The L-chain (C21) and S-chain (C12) are assembled separately. The pamJ-pamM reductase complex controls β-keto processing, with ketoreduction stereospecificity dictating cis-tetrahydrofuran ring formation in the final macrodiolide [7] [9].
  • Macrolactonization: Bifunctional ligase PamL activates both L- and S-chain hydroxy acids as CoA thioesters, enabling dimerization via ester bonds to form the 16-membered macrodiolide scaffold [9].

Enzymatic Mechanisms for Succinate Incorporation and Extender Unit Promiscuity

Precursor flux and extender unit selection directly determine pamamycin 649B side-chain composition:

  • Succinate initiation: PamB (3-ketoacid CoA transferase) loads succinyl-CoA as the starter unit for both L- and S-chain assembly. Isotopic labeling confirms C1–C4 of pamamycin 649B derive from succinate [6] [9].
  • Extender unit flexibility: Methylmalonyl-CoA incorporation at L-chain positions C6–C7 and C14–C15 introduces methyl branches, while ethylmalonyl-CoA at C10–C11 extends the alkyl side chain. The ketosynthase PamF exhibits 10-fold higher affinity for ethylmalonyl-CoA over malonyl-CoA, explaining preferential elongation of the L-chain [6] [9].
  • Precursor engineering: In S. albus heterologous hosts, l-valine supplementation increased ethylmalonyl-CoA pools by 55%, shifting pamamycin profiles toward 649B (C38H67NO7) and other high-molecular-weight derivatives [6].

Table 2: Extender Unit Specificity in Pamamycin 649B Assembly

Chain PositionExtender UnitIncorporated ByStructural Outcome
L-chain C6–C7Methylmalonyl-CoAPamAMethyl branch at C7
L-chain C10–C11Ethylmalonyl-CoAPamFEthyl branch at C11
S-chain C4–C5Malonyl-CoAPamJUnsubstituted chain
S-chain C8–C9Methylmalonyl-CoAPamDMethyl branch at C9

Evolutionary Conservation of pam BGC Across Actinobacterial Lineages

The pam BGC displays mosaic evolutionary patterns among bioactive actinomycetes:

  • Horizontal gene transfer: Phylogenomic analysis reveals >90% sequence identity between S. alboniger and S. aurantiacus JA 4570 BGCs, including conserved synteny of pamA-pamF operons. This suggests lateral transfer via plasmid conjugation between Streptomycetes [7].
  • Regulatory divergence: While PKS genes are conserved, regulatory elements (pamR1, pamR2) exhibit species-specific mutations. In S. griseus, nonfunctional pamR1 correlates with pamamycin 649B nonproduction, indicating recent pathway degeneration in non-producing strains [7].
  • Biogeographic adaptation: Soil-dwelling streptomycetes harbor truncated pam-like clusters lacking pamL and pamW, implying ecological specialization for distinct signaling functions versus antibiotic production [7].

Table 3: Conservation of pam BGC in Actinobacterial Lineages

SpeciesBGC Identity (%)Notable ModificationsPamamycin 649B Production
S. alboniger ATCC 12461100%Canonical clusterYes (3.5 mg/L)
S. aurantiacus JA 457092%pamR1 frameshiftNo
S. albus J1074/R288%Heterologous expressionYes (1.3 mg/L)
S. griseus ATCC 1013778%Deletion of pamL-pamWNo

Compound Names Mentioned:

  • Pamamycin 649B
  • Pamamycin-607
  • Pamamycin-621A
  • Pamamycin-635G
  • Pamamycin-663A
  • Homopamamycin-677A

Properties

Product Name

Pamamycin 649B

IUPAC Name

(1R,2R,5S,6R,7S,10R,11S,14R,15R,16S)-14-[(1R)-1-[(2R,5S)-5-[(2R)-2-(dimethylamino)pentyl]oxolan-2-yl]propyl]-2-ethyl-6,11,15-trimethyl-5-propyl-4,13,19,20-tetraoxatricyclo[14.2.1.17,10]icosane-3,12-dione

Molecular Formula

C38H67NO7

Molecular Weight

649.9 g/mol

InChI

InChI=1S/C38H67NO7/c1-10-14-26(39(8)9)22-27-16-17-34(42-27)28(12-3)36-24(6)32-20-21-35(44-32)29(13-4)38(41)45-30(15-11-2)23(5)31-18-19-33(43-31)25(7)37(40)46-36/h23-36H,10-22H2,1-9H3/t23-,24+,25-,26+,27-,28+,29+,30-,31-,32-,33+,34+,35+,36+/m0/s1

InChI Key

MFMJBJLUIRYLLE-CTVFDYKESA-N

Synonyms

pamamycin-649B

Canonical SMILES

CCCC1C(C2CCC(O2)C(C(=O)OC(C(C3CCC(O3)C(C(=O)O1)CC)C)C(CC)C4CCC(O4)CC(CCC)N(C)C)C)C

Isomeric SMILES

CCC[C@H]1[C@@H]([C@@H]2CC[C@@H](O2)[C@@H](C(=O)O[C@H]([C@@H]([C@@H]3CC[C@@H](O3)[C@H](C(=O)O1)CC)C)[C@H](CC)[C@H]4CC[C@H](O4)C[C@@H](CCC)N(C)C)C)C

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